GlcNAc beta(1-2)Man-alpha-ethylazide
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Overview
Description
GlcNAc beta(1-2)Man-alpha-ethylazide is a synthetic compound with the molecular formula C16H28N4O11 and a molecular weight of 452.42 g/mol . It is a white to almost white powder or crystal that is primarily used in biochemical research . This compound is known for its high purity, typically greater than 98% as determined by HPLC .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of GlcNAc beta(1-2)Man-alpha-ethylazide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to maintain consistency and high yield. The compound is stored at temperatures below 0°C to preserve its stability .
Chemical Reactions Analysis
Types of Reactions
GlcNAc beta(1-2)Man-alpha-ethylazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
GlcNAc beta(1-2)Man-alpha-ethylazide is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used in the study of glycosylation processes and the synthesis of glycan structures.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of GlcNAc beta(1-2)Man-alpha-ethylazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to glycan structures on cell surfaces, facilitating the study of glycan-mediated processes. This interaction is crucial for understanding protein trafficking, cell-cell interactions, and host-pathogen interactions .
Comparison with Similar Compounds
Similar Compounds
- GlcNAc beta(1-2)Man-alpha-methylazide
- GlcNAc beta(1-2)Man-alpha-propylazide
- GlcNAc beta(1-2)Man-alpha-butylazide
Uniqueness
GlcNAc beta(1-2)Man-alpha-ethylazide is unique due to its specific ethylazide group, which provides distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in bioorthogonal chemistry and glycan research .
Properties
IUPAC Name |
N-[2-[2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O11/c1-6(23)19-9-12(26)10(24)7(4-21)29-15(9)31-14-13(27)11(25)8(5-22)30-16(14)28-3-2-18-20-17/h7-16,21-22,24-27H,2-5H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBRNUJPGYGVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCCN=[N+]=[N-])CO)O)O)CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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